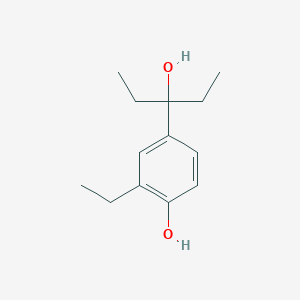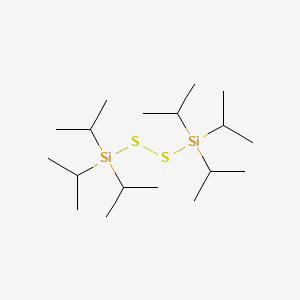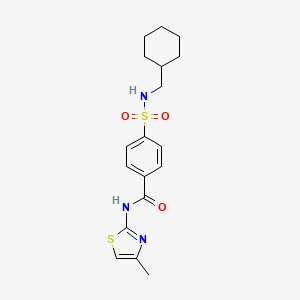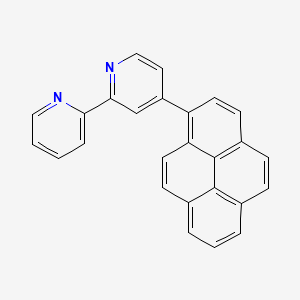![molecular formula C16H25BrO B12572315 1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene CAS No. 220186-63-0](/img/structure/B12572315.png)
1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene is an organic compound with the molecular formula C16H25BrO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and an ethylhexyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene typically involves the bromination of 4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The ethylhexyl ether group can be oxidized under strong oxidizing conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-[(2-ethylhexyl)oxy]-2,5-dimethylphenol if hydroxide is the nucleophile.
Oxidation: Products may include carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: The major product would be 4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Chemical Biology: Used in studies involving the modification of biomolecules and the development of probes for biological systems.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the ethylhexyl ether group undergoes oxidative cleavage, leading to the formation of aldehydes or carboxylic acids. The molecular targets and pathways involved would vary based on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-[(2-ethylhexyl)oxy]benzene: Lacks the two methyl groups on the benzene ring.
4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene: Lacks the bromine atom.
1-Bromo-4-[(2-ethylhexyl)oxy]-3,5-dimethylbenzene: The methyl groups are positioned differently on the benzene ring.
Uniqueness
1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both the bromine atom and the ethylhexyl ether group provides versatility in synthetic applications, making it a valuable compound in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
220186-63-0 |
|---|---|
Molekularformel |
C16H25BrO |
Molekulargewicht |
313.27 g/mol |
IUPAC-Name |
1-bromo-4-(2-ethylhexoxy)-2,5-dimethylbenzene |
InChI |
InChI=1S/C16H25BrO/c1-5-7-8-14(6-2)11-18-16-10-12(3)15(17)9-13(16)4/h9-10,14H,5-8,11H2,1-4H3 |
InChI-Schlüssel |
LIUQEEJQJYSVQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC1=C(C=C(C(=C1)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol](/img/structure/B12572255.png)
![Fluoro[tris(trifluoromethanesulfonyl)]methane](/img/structure/B12572256.png)


![4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid](/img/structure/B12572279.png)

![[5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde,2,2',3,3'-tetrahydro-](/img/structure/B12572288.png)
![4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine](/img/structure/B12572309.png)
![[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid](/img/structure/B12572328.png)


